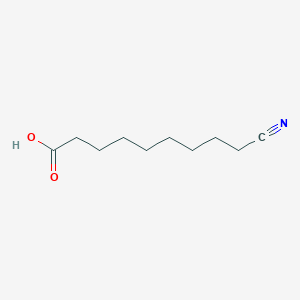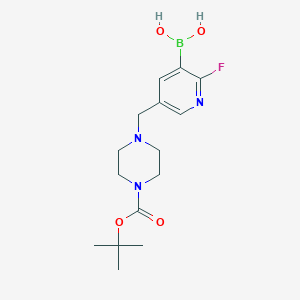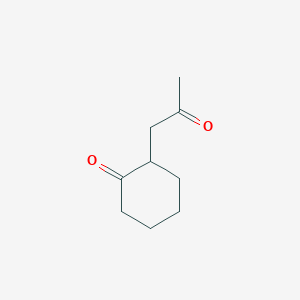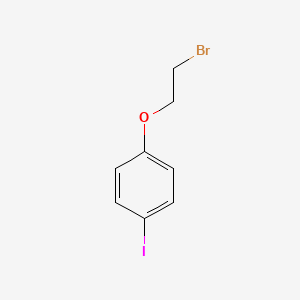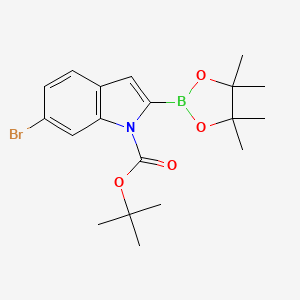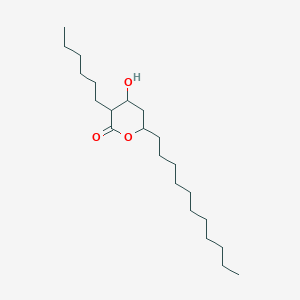
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C22H42O3 and a molecular weight of 354.57 g/mol . It is known for its role as an impurity in the pharmaceutical compound Orlistat . The compound is characterized by its pyranone structure, which is a six-membered lactone ring with various alkyl and hydroxyl substituents.
Vorbereitungsmethoden
The synthesis of (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a hydroxy acid precursor under acidic conditions to form the pyranone ring . Industrial production methods may involve optimized reaction conditions such as controlled temperature and pH to maximize yield and purity .
Analyse Chemischer Reaktionen
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis and analysis of related pyranone derivatives.
Biology: The compound’s structure is studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one include other pyranone derivatives such as:
2H-Pyran-2-one, 6-hexyltetrahydro-: This compound has a similar structure but with different alkyl substituents.
2H-Pyran-2-one, tetrahydro-6-methyl-: This compound has a methyl group instead of the undecyl group.
The uniqueness of this compound lies in its specific alkyl chain lengths and the presence of both hydroxyl and carbonyl functional groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
104801-94-7 |
|---|---|
Molekularformel |
C22H42O3 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3 |
InChI-Schlüssel |
LRXRIVSWHMVULO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


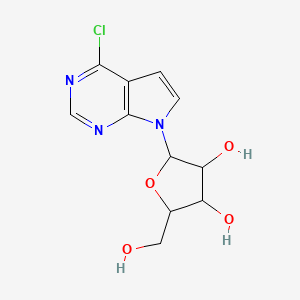
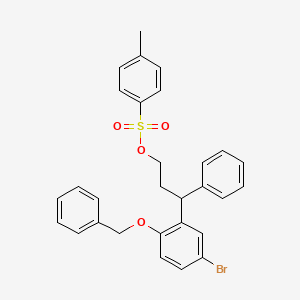
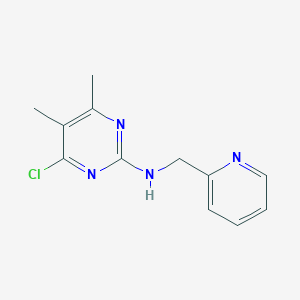
![7-((4-Cyclopropyl-2-fluorophenyl)amino)benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8807120.png)
![3-Amino-4-[4-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B8807126.png)
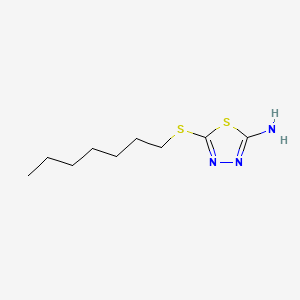
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B8807135.png)
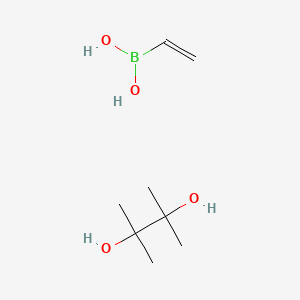
![5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8807146.png)
